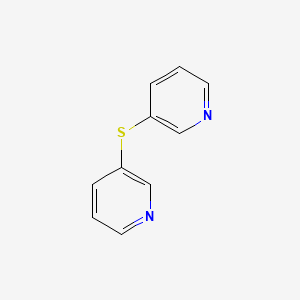
3,3'-Sulfanediyldipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfanediyldipyridine is a heterocyclic compound that features two pyridine rings connected by a sulfur atom at the 3-position of each ring. Pyridine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The presence of sulfur in the molecule adds unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Sulfanediyldipyridine typically involves the coupling of two pyridine rings through a sulfur linkage. One common method is the reaction of 3-chloropyridine with a sulfur source under specific conditions. For instance, the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of chlorine with a sulfo group, and subsequent reduction, can yield 3,3’-Sulfanediyldipyridine .
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments are crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Sulfanediyldipyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
3,3’-Sulfanediyldipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Derivatives of 3,3’-Sulfanediyldipyridine have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 3,3’-Sulfanediyldipyridine involves its interaction with molecular targets through its pyridine rings and sulfur atom. The sulfur atom can form bonds with metal ions, making the compound a useful ligand in coordination chemistry. The pyridine rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3,3’-Dithiobis(pyridine): Similar structure but with two sulfur atoms linking the pyridine rings.
3,3’-Oxydipyridine: Features an oxygen atom instead of sulfur.
3,3’-Selenodipyridine: Contains a selenium atom in place of sulfur.
Uniqueness: 3,3’-Sulfanediyldipyridine is unique due to the presence of the sulfur atom, which imparts distinct chemical properties such as higher nucleophilicity and the ability to form strong metal-sulfur bonds. These properties make it particularly useful in applications requiring specific interactions with metal ions and other electrophilic species .
Properties
CAS No. |
57331-00-7 |
|---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
3-pyridin-3-ylsulfanylpyridine |
InChI |
InChI=1S/C10H8N2S/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8H |
InChI Key |
WTCGPFZVMHRHQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)SC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)
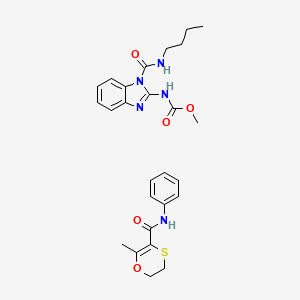
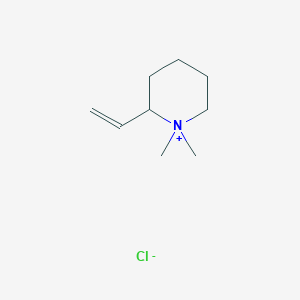
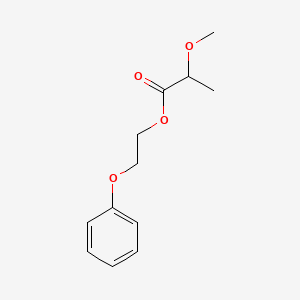
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
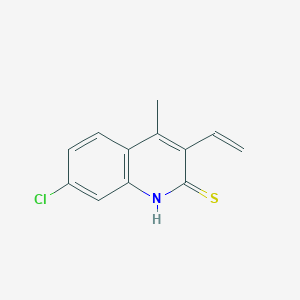
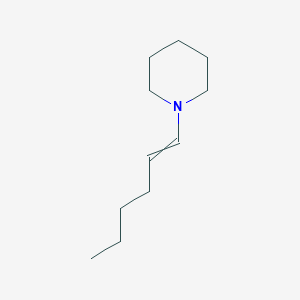
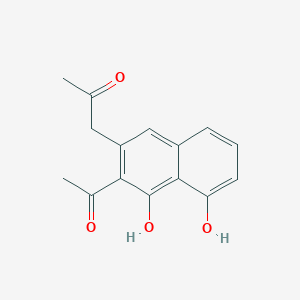
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)
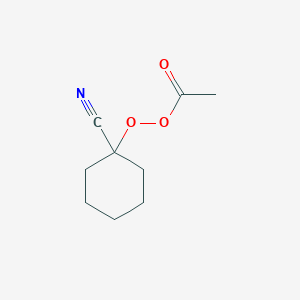
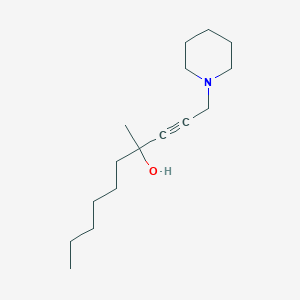
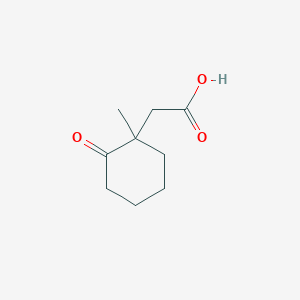
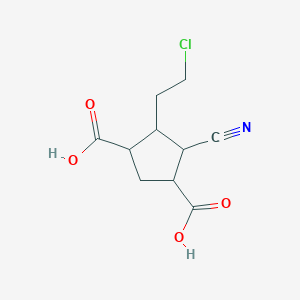
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
